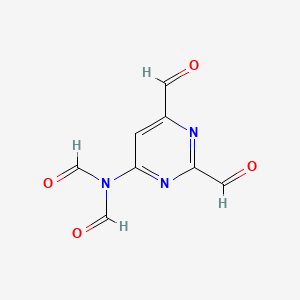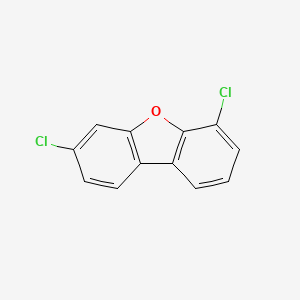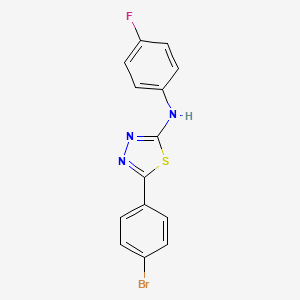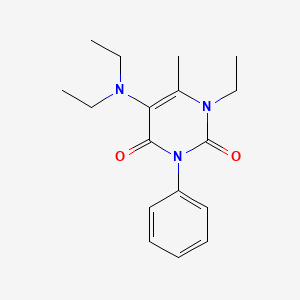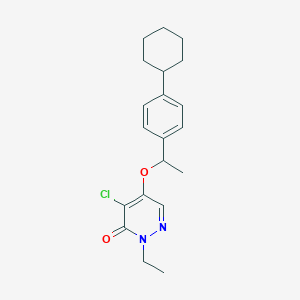
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of the Ethyl Group: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the 4-Chloro and 1-(4-Cyclohexylphenyl)ethoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where the pyridazinone core is treated with the corresponding chloro and ethoxy derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents, such as reducing the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a wide range of functionalized pyridazinones.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-(1-(4-phenyl)ethoxy)-2-ethylpyridazin-3(2H)-one: Similar structure but lacks the cyclohexyl group.
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Chloro-5-(1-(4-cyclohexylphenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is unique due to the presence of both the cyclohexyl and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
88093-58-7 |
|---|---|
Molekularformel |
C20H25ClN2O2 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-23-20(24)19(21)18(13-22-23)25-14(2)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h9-14,16H,3-8H2,1-2H3 |
InChI-Schlüssel |
CWRCAYSGKLGBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)


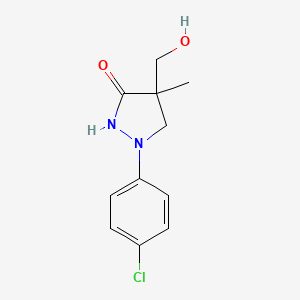
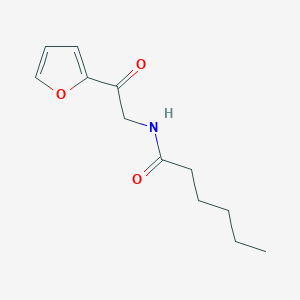
![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
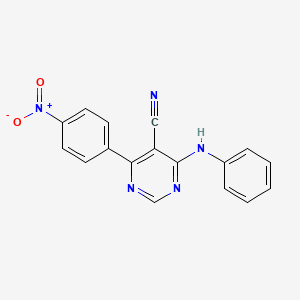
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
